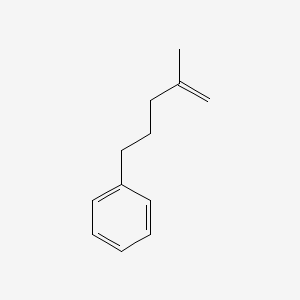

Benzene, (4-methyl-4-pentenyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-4-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,6-7,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQHBBJBGWFXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340958 | |

| Record name | Benzene, (4-methyl-4-pentenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-49-4 | |

| Record name | Benzene, (4-methyl-4-penten-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (4-methyl-4-pentenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 4 Methyl 4 Pentenyl

Established Reaction Pathways for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of Benzene (B151609), (4-methyl-4-pentenyl)- can be approached through several well-established reaction pathways that are fundamental to organic synthesis.

Strategies Involving Aromatic Alkylation

One of the most traditional methods for attaching an alkyl chain to a benzene ring is the Friedel-Crafts alkylation. chemguide.co.ukmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the reaction of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com

For the synthesis of Benzene, (4-methyl-4-pentenyl)-, a suitable alkylating agent would be 5-halo-2-methyl-1-pentene. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the electron-rich benzene ring. masterorganicchemistry.com

Proposed Friedel-Crafts Alkylation:

| Reactants | Catalyst | Product | Notes |

| Benzene, 5-chloro-2-methyl-1-pentene | AlCl₃ | Benzene, (4-methyl-4-pentenyl)- | A primary limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. youtube.com Additionally, the product is more reactive than the starting material, which can result in polyalkylation. chemguide.co.uk |

The mechanism involves the Lewis acid activating the alkyl halide to generate a carbocation, which then serves as the electrophile for the aromatic ring. masterorganicchemistry.com

Olefin Metathesis and Cross-Coupling Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. wikipedia.org Specifically, cross-metathesis can be envisioned for the synthesis of Benzene, (4-methyl-4-pentenyl)- by reacting styrene (B11656) with an appropriate olefin partner. organic-chemistry.orgsigmaaldrich.com

Proposed Olefin Cross-Metathesis:

| Reactants | Catalyst | Product | Byproduct |

| Styrene, 3-methyl-1-butene | Grubbs or Schrock catalyst | Benzene, (4-methyl-4-pentenyl)- | Ethene |

This reaction involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org The choice of catalyst can influence the efficiency and selectivity of the reaction.

Stereoselective Synthesis of Alkene Isomers

The structure of Benzene, (4-methyl-4-pentenyl)- does not possess stereocenters within the alkene moiety that would lead to E/Z isomerism. The double bond is a terminal, disubstituted alkene. Therefore, the stereoselective synthesis of alkene isomers is not applicable to this specific compound. Research on related, more complex structures often employs stereoselective methods to control the geometry of newly formed double bonds.

Utilization as a Chemical Building Block in Complex Molecular Architectures

While specific examples of the use of Benzene, (4-methyl-4-pentenyl)- as a building block in the synthesis of complex molecules are not extensively documented in the reviewed literature, its structure suggests potential applications in organic synthesis. The presence of both an aromatic ring and a terminal alkene provides two reactive sites for further functionalization.

The phenyl group can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the ortho, meta, and para positions. The terminal alkene is susceptible to a variety of addition reactions, such as hydrogenation, halogenation, hydrohalogenation, and epoxidation, providing a gateway to a diverse array of derivatives. Furthermore, the alkene can participate in polymerization reactions or other carbon-carbon bond-forming reactions like the Heck reaction.

Catalytic Syntheses and Emerging Methodologies

Modern synthetic chemistry heavily relies on catalytic methods, particularly those involving transition metals, to achieve efficient and selective bond formations.

Transition Metal-Catalyzed Coupling Reactions

Several transition metal-catalyzed cross-coupling reactions offer viable routes to Benzene, (4-methyl-4-pentenyl)-. These reactions typically involve the coupling of an organometallic reagent with an organic halide. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.comresearchgate.netresearchgate.net

Proposed Suzuki-Miyaura Coupling:

| Aryl Source | Alkene Source | Catalyst System |

| Phenylboronic acid | 5-bromo-2-methyl-1-pentene | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

Kumada Coupling: This method utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org

Proposed Kumada Coupling:

| Aryl Source | Alkene Source | Catalyst |

| Phenylmagnesium bromide | 5-chloro-2-methyl-1-pentene | Ni(dppe)Cl₂ or Pd(PPh₃)₄ |

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgyoutube.com

Proposed Heck Reaction:

| Aryl Source | Alkene Source | Catalyst System |

| Bromobenzene or Iodobenzene | 2-methyl-1-pentene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) |

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org

Proposed Negishi Coupling:

| Aryl Source | Alkene Source | Catalyst |

| Phenylzinc chloride | 5-bromo-2-methyl-1-pentene | Pd(PPh₃)₄ or Ni(acac)₂ |

Sonogashira Coupling: While typically used to form C(sp²)-C(sp) bonds, variations of the Sonogashira reaction can be adapted for the synthesis of substituted alkenes. libretexts.orgwikipedia.org However, a more direct application for this specific target is less common.

These catalytic methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods like Friedel-Crafts alkylation.

Organocatalytic Approaches

A comprehensive review of scientific literature reveals a notable absence of established organocatalytic methodologies specifically for the synthesis of Benzene, (4-methyl-4-pentenyl)-. While organocatalysis has emerged as a powerful tool for a wide array of organic transformations, including C-C bond formation and the alkylation of aromatic systems, its application to the direct synthesis of this particular compound has not been documented in peer-reviewed research.

Extensive searches of chemical databases and scholarly journals did not yield any specific protocols or research findings where organocatalysts are employed to facilitate the reaction between a benzene moiety and a (4-methyl-4-pentenyl)- group. The existing body of literature on organocatalytic Friedel-Crafts type reactions and other C-H activation/alkylation strategies does not currently include examples that utilize the requisite precursors for the formation of Benzene, (4-methyl-4-pentenyl)-.

Consequently, data regarding reaction conditions, catalyst performance, product yields, and stereoselectivity for an organocatalytic route to Benzene, (4-methyl-4-pentenyl)- are not available. Further research would be necessary to explore the potential of organocatalysis in this specific synthetic context and to develop an effective catalytic system.

Chemical Reactivity and Mechanistic Studies

Reactions of the Terminal Alkene Moiety

The presence of a terminal double bond in the pentenyl side chain makes this part of the molecule particularly susceptible to a variety of addition and transformation reactions. The phenyl group, while not directly conjugated with the double bond, may exert subtle electronic effects on the reactivity of the alkene.

Hydrogenation and Reductive Transformations

The carbon-carbon double bond of the 4-methyl-4-pentenyl group can be readily reduced to a single bond through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.

The most common and effective catalysts for this transformation are heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. youtube.comchemguide.co.uk The reaction is typically carried out by bubbling hydrogen gas through a solution of the alkene in a suitable solvent, such as ethanol (B145695) or ethyl acetate, containing a suspension of the catalyst. The reaction proceeds via syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. khanacademy.org

The product of this reaction is Benzene (B151609), (4-methylpentyl)-.

| Reactant | Catalyst | Reagent | Product |

| Benzene, (4-methyl-4-pentenyl)- | Pd/C | H₂ | Benzene, (4-methylpentyl)- |

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can also be employed for the hydrogenation of alkenes. masterorganicchemistry.com These catalysts offer the advantage of higher selectivity, particularly for less sterically hindered double bonds, and often operate under milder conditions. masterorganicchemistry.com The mechanism involves the oxidative addition of hydrogen to the rhodium center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the alkane and regenerate the catalyst. masterorganicchemistry.com

Electrophilic Addition Mechanisms (e.g., Halogenation, Hydrohalogenation)

The electron-rich π-bond of the terminal alkene is susceptible to attack by electrophiles. This leads to a class of reactions known as electrophilic additions.

The reaction of Benzene, (4-methyl-4-pentenyl)- with bromine would thus be expected to yield Benzene, (4,5-dibromo-4-methylpentyl)-.

| Reactant | Reagent | Product |

| Benzene, (4-methyl-4-pentenyl)- | Br₂ | Benzene, (4,5-dibromo-4-methylpentyl)- |

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkene follows Markovnikov's rule. chemguide.co.uk The initial step involves the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. libretexts.org The hydrogen atom adds to the carbon atom that already bears more hydrogen atoms (the terminal carbon in this case), leading to the formation of the more stable tertiary carbocation at the 4-position. Subsequent attack of the halide ion on this carbocation yields the final product.

Therefore, the reaction of Benzene, (4-methyl-4-pentenyl)- with hydrogen bromide would be predicted to form Benzene, (4-bromo-4-methylpentyl)- as the major product.

| Reactant | Reagent | Major Product |

| Benzene, (4-methyl-4-pentenyl)- | HBr | Benzene, (4-bromo-4-methylpentyl)- |

In the presence of peroxides, the hydrobromination of alkenes can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. This alternative pathway involves the radical addition of HBr across the double bond.

Oxidative Cleavage and Functionalization

The terminal alkene can be cleaved or functionalized through various oxidative reactions.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com Ozone (O₃) reacts with the alkene to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. masterorganicchemistry.com The work-up conditions following ozonolysis determine the final products. A reductive work-up, typically with zinc metal or dimethyl sulfide, will yield aldehydes or ketones. masterorganicchemistry.com Oxidative cleavage of Benzene, (4-methyl-4-pentenyl)- followed by a reductive work-up would be expected to produce 4-phenylbutanal (B95494) and acetone.

| Reactant | Reagents | Products |

| Benzene, (4-methyl-4-pentenyl)- | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 4-phenylbutanal, Acetone |

Dihydroxylation: The double bond can be converted to a vicinal diol (a 1,2-diol) through dihydroxylation. This can be achieved using reagents like cold, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). masterorganicchemistry.comchemistrysteps.com Both reagents typically result in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, proceeding through a cyclic manganate (B1198562) or osmate ester intermediate, respectively. chemistrysteps.comucalgary.ca The reaction with potassium permanganate can sometimes lead to over-oxidation and cleavage of the diol if the conditions are not carefully controlled (i.e., not cold or basic). quora.com Osmium tetroxide is generally more selective for diol formation. masterorganicchemistry.com The expected product of syn-dihydroxylation of Benzene, (4-methyl-4-pentenyl)- is (4-methyl-4-pentenyl)benzene-1,2-diol.

| Reactant | Reagents | Product |

| Benzene, (4-methyl-4-pentenyl)- | 1. OsO₄ (catalytic) 2. NMO | (4-methyl-4-pentenyl)benzene-1,2-diol |

| Benzene, (4-methyl-4-pentenyl)- | Cold, dilute, alkaline KMnO₄ | (4-methyl-4-pentenyl)benzene-1,2-diol |

Polymerization Processes

The terminal alkene functionality of Benzene, (4-methyl-4-pentenyl)- allows it to act as a monomer in polymerization reactions.

In the presence of a free-radical initiator, such as a peroxide or an azo compound, Benzene, (4-methyl-4-pentenyl)- can undergo free-radical polymerization. fujifilm.com The polymerization process consists of three main stages: initiation, propagation, and termination. fujifilm.comyoutube.com

Initiation: The initiator thermally or photochemically decomposes to generate free radicals. These radicals then add to the terminal double bond of a monomer molecule, creating a new radical species.

Propagation: The newly formed radical adds to the double bond of another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination: The growth of the polymer chain is terminated by various mechanisms, such as combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains). youtube.com

The resulting polymer would have a polyethylene (B3416737) backbone with pendant 3-(4-methyl-4-pentenyl)phenyl groups. The presence of the unreacted double bond in the side chain could potentially be used for subsequent cross-linking reactions.

While there is no specific literature on the controlled polymerization of Benzene, (4-methyl-4-pentenyl)-, its structure suggests that it could potentially be polymerized using controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures.

In a hypothetical ATRP of this monomer, a transition metal complex (e.g., a copper-ligand complex) would reversibly activate and deactivate the growing polymer chains, allowing for controlled chain growth. Similarly, in RAFT polymerization, a chain transfer agent would mediate the polymerization, enabling control over the polymer characteristics. The feasibility and specific conditions for these controlled polymerizations would require experimental investigation.

Copolymerization with Various Monomers

The alkenyl group in Benzene, (4-methyl-4-pentenyl)- allows it to function as a monomer in polymerization reactions. While specific studies on the copolymerization of Benzene, (4-methyl-4-pentenyl)- are not extensively documented, the reactivity can be inferred from similar structures. For instance, 2,4-diphenyl-4-methyl-1-pentene (B1662018) (αMSD), which shares structural similarities, has been utilized as a chain transfer agent in the emulsion binary copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA). mdpi.com In this role, αMSD effectively controls the molecular weight of the resulting polymer. mdpi.com

The copolymerization of related monomers, such as 4-methyl-1-pentene (B8377) (4M1P), with various α-olefins like ethylene, propylene, 1-butene, 1-hexene, and 1-octene (B94956) has been extensively studied. researchgate.netgoogle.com These reactions are often carried out using metallocene catalysts, which allow for the synthesis of copolymers with varied stereoregularity, from syndiotactic to isotactic. tue.nl The incorporation of comonomers affects the physical properties of the resulting polymer, such as its melting temperature and crystallinity. researchgate.nettue.nl For example, syndiotactic poly(4-methyl-1-pentene) has been used to create stereoregular diblock copolymers with polystyrene and polymethylmethacrylate. mdpi.com

The general mechanism for the copolymerization of such alkenes involves the coordination and insertion of the monomer into the growing polymer chain at the catalyst's active site. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. In the case of αMSD with MMA and BA, it was found that both MMA and BA were more likely to copolymerize with the αMSD monomer. mdpi.com

Table 1: Examples of Monomers for Copolymerization

| Monomer 1 | Monomer 2 | Catalyst Type | Resulting Polymer Type |

|---|---|---|---|

| 2,4-diphenyl-4-methyl-1-pentene | Methyl methacrylate, Butyl acrylate | Not specified (Radical) | Chain-transfer modified copolymer |

| 4-methyl-1-pentene | α,ω-alkenols | Metallocene | Functionalized polyolefin |

| 4-methyl-1-pentene | α-olefins (e.g., ethylene, 1-hexene) | Metallocene or Ziegler-Natta | Random or block copolymer |

| 4-methyl-1-pentene | Styrene (B11656) | Metallocene/ATRP | Stereoregular diblock copolymer |

Reactions of the Aromatic Ring System

The benzene ring of Benzene, (4-methyl-4-pentenyl)- is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. msu.edu The (4-methyl-4-pentenyl)- side chain, being an alkyl group, influences both the reactivity of the benzene ring and the regioselectivity of the substitution.

Alkyl groups are generally considered activating groups in EAS, meaning they increase the rate of reaction compared to unsubstituted benzene. msu.edulibretexts.org They donate electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgorganicchemistrytutor.com This increased reactivity facilitates common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu

The alkenyl side chain in Benzene, (4-methyl-4-pentenyl)- directs incoming electrophiles primarily to the ortho and para positions. libretexts.orglibretexts.org This directing effect is a consequence of the stabilization of the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the reaction. masterorganicchemistry.com When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the alkyl side chain. The electron-donating nature of the alkyl group helps to stabilize this adjacent positive charge, lowering the activation energy for the formation of the ortho and para products. libretexts.org Attack at the meta position does not allow for this direct stabilization, resulting in a higher activation energy and making the meta product a minor component. libretexts.org

However, the steric bulk of the (4-methyl-4-pentenyl)- group can also play a role. A large substituent can hinder attack at the sterically crowded ortho positions, potentially leading to a higher proportion of the para product. libretexts.org

Beyond classical electrophilic substitutions, the aromatic ring can be functionalized through metalation reactions. The treatment of alkylbenzenes with strong bases, such as organolithium reagents complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA), can lead to the deprotonation of the aromatic ring, forming an aryllithium species. lookchem.com This nucleophilic intermediate can then react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups.

Isomerization and Rearrangement Pathways

The structure of Benzene, (4-methyl-4-pentenyl)- offers possibilities for isomerization and rearrangement reactions, particularly involving the alkenyl side chain. One significant pathway is acid-catalyzed cyclization. youtube.com In the presence of a Brønsted acid like trifluoromethanesulfonic acid, the double bond in the side chain can be protonated. organic-chemistry.org Following Markovnikov's rule, this protonation would preferentially form a tertiary carbocation. This carbocation can then be attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution-type reaction. Subsequent deprotonation would lead to the formation of a new cyclic structure, likely an indene (B144670) derivative. organic-chemistry.org

The general mechanism for such an acid-catalyzed cyclization involves:

Protonation of the alkene's double bond to form a carbocation. youtube.com

Intramolecular attack of the aromatic ring on the carbocation. youtube.com

Deprotonation to restore the aromaticity of the ring and yield the final cyclized product. youtube.com

Carbocation rearrangements are also a possibility during reactions such as Friedel-Crafts alkylation if the reaction conditions promote the formation of a less stable carbocation that can rearrange to a more stable one. libretexts.org

Role as an Intermediate in Cascade and Domino Reactions

Cascade or domino reactions are powerful synthetic strategies that involve two or more bond-forming transformations occurring under the same reaction conditions without the isolation of intermediates. nih.gov The bifunctional nature of Benzene, (4-methyl-4-pentenyl)-, having both an alkene and an aromatic ring, makes it a potential candidate to act as an intermediate in such reaction sequences.

A domino reaction could be initiated at either the double bond or the aromatic ring. For example, a reaction could begin with an electrophilic attack on the aromatic ring, followed by a subsequent intramolecular reaction involving the alkenyl side chain. Conversely, a reaction at the double bond could generate a reactive intermediate that then undergoes cyclization or another transformation involving the aryl group. The field of domino reactions includes a vast array of transformations, such as domino alkylation/arylation reactions of acrylates and the synthesis of complex heterocyclic systems. rsc.orgresearchgate.net While specific examples involving Benzene, (4-methyl-4-pentenyl)- are not prominent in the literature, its structure contains the necessary reactive sites to participate in such elegant and efficient synthetic sequences. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For "Benzene, (4-methyl-4-pentenyl)-," both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would offer a complete picture of its structural framework.

Proton NMR (¹H NMR) Analysis of Stereochemistry and Regiochemistry

The ¹H NMR spectrum of "Benzene, (4-methyl-4-pentenyl)-" is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the phenyl ring are expected to appear in the downfield region, typically between 7.1 and 7.3 ppm, as complex multiplets due to spin-spin coupling. The benzylic protons (adjacent to the phenyl ring) would likely resonate around 2.6 ppm as a triplet.

The aliphatic chain protons would show characteristic shifts and coupling patterns. The vinyl protons of the 4-pentenyl group are of particular interest. The two terminal, geminal protons on the double bond would be chemically non-equivalent and are expected to appear as singlets or narrow multiplets around 4.7 ppm. The allylic protons would be found further upfield, and their coupling to the neighboring methylene (B1212753) and vinyl protons would provide clear evidence for the connectivity within the pentenyl chain. The methyl group attached to the double bond would produce a singlet at approximately 1.7 ppm.

Analysis of coupling constants would be crucial in confirming the regiochemistry, for instance, the placement of the double bond at the 4-position of the pentenyl chain. The absence of a terminal methyl group signal split into a doublet would rule out an isomeric structure with an internal double bond.

Predicted ¹H NMR Data for Benzene (B151609), (4-methyl-4-pentenyl)-

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.10 - 7.30 | Multiplet | |

| Vinylic (=CH₂) | ~4.70 | Singlet/Multiplet | Two non-equivalent protons |

| Benzylic (-CH₂-Ph) | ~2.60 | Triplet | Coupled to adjacent methylene |

| Allylic (-CH₂-C=) | ~2.10 | Triplet | |

| Methylene (-CH₂-) | ~1.70 | Multiplet | |

| Methyl (-CH₃) | ~1.70 | Singlet |

This table is based on predictive models and data from analogous compounds like 4-phenyl-1-butene (B1585249) and 5-phenyl-1-pentene. chemicalbook.comnih.gov

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For "Benzene, (4-methyl-4-pentenyl)-," a total of nine distinct signals are expected, corresponding to the different carbon atoms in the aromatic ring and the aliphatic chain.

The aromatic carbons would appear in the range of 125-142 ppm. The quaternary carbon of the phenyl ring attached to the pentenyl chain would be the most downfield of the aromatic signals. The vinylic carbons are predicted to resonate at approximately 145 ppm for the quaternary carbon and 110 ppm for the terminal methylene carbon. The aliphatic carbons of the chain would be found in the upfield region, typically between 22 and 36 ppm. The methyl carbon would appear at around 22 ppm.

Predicted ¹³C NMR Data for Benzene, (4-methyl-4-pentenyl)-

| Carbon Type | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic (C-Ar) | ~142 |

| Aromatic (CH-Ar) | 128.5 (ortho, meta), 125.8 (para) |

| Quaternary Vinylic (C=) | ~145 |

| Vinylic (=CH₂) | ~110 |

| Benzylic (-CH₂-Ph) | ~36 |

| Allylic (-CH₂-C=) | ~35 |

| Methylene (-CH₂-) | ~31 |

| Methyl (-CH₃) | ~22 |

This table is based on predictive models and data from analogous compounds. nih.govspectrabase.com

To definitively assign each proton and carbon signal and to confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for example, connecting the benzylic protons to the adjacent methylene protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Infrared (IR) Spectroscopy

The IR spectrum of "Benzene, (4-methyl-4-pentenyl)-" would be characterized by absorption bands corresponding to the vibrations of its aromatic and alkene functional groups, as well as the C-H bonds of the aliphatic chain.

The key diagnostic peaks would include:

Aromatic C-H stretching: A series of sharp bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, arising from the methylene and methyl groups.

C=C stretching (aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.

C=C stretching (alkene): A band around 1640-1650 cm⁻¹, indicative of the vinyl group.

Out-of-plane C-H bending (aromatic): Strong bands in the 690-770 cm⁻¹ region, which can help determine the substitution pattern of the benzene ring.

Out-of-plane C-H bending (alkene): A band around 910 cm⁻¹ is expected for the terminal vinyl group.

Predicted IR Absorption Bands for Benzene, (4-methyl-4-pentenyl)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Alkene C=C Stretch | 1640 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Alkene C-H Out-of-Plane Bend | ~910 | Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 770 | Strong |

This table is based on characteristic group frequencies and data from similar aromatic and alkene-containing compounds. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For "Benzene, (4-methyl-4-pentenyl)-," the Raman spectrum would also exhibit characteristic peaks for the aromatic ring and the double bond. A particularly strong and diagnostic peak for the benzene ring is the "ring breathing" mode, which is expected around 1000 cm⁻¹. azom.com The C=C stretching vibration of the vinyl group, which is of medium intensity in the IR spectrum, would likely show a strong signal in the Raman spectrum around 1640 cm⁻¹. azom.comresearchgate.net The symmetric C-H stretching of the aromatic ring would also be prominent.

Predicted Raman Shifts for Benzene, (4-methyl-4-pentenyl)-

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3060 | Strong |

| Alkene C=C Stretch | ~1640 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic Ring Deformation | ~1600 | Medium |

This table is based on data from styrene (B11656) and substituted styrenes. azom.comresearchgate.netresearchgate.netnih.gov

Electronic Spectroscopy for Electronic Structure and Optical Properties

Electronic spectroscopy, specifically UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The chromophore in "Benzene, (4-methyl-4-pentenyl)-" is the phenyl group. The presence of the alkyl chain with an isolated double bond is not expected to significantly alter the characteristic absorption of the benzene ring.

The UV-Vis spectrum is predicted to show a strong absorption band (the E2-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm. shimadzu.com These absorptions are due to π → π* transitions within the benzene ring. The lack of conjugation between the phenyl ring and the double bond in the pentenyl chain means that a significant red shift (shift to longer wavelengths) is not expected, which would be observed in conjugated systems like styrene. researchgate.net

Predicted UV-Vis Absorption Maxima for Benzene, (4-methyl-4-pentenyl)-

| Band | Predicted λ_max (nm) | Transition |

| E2-band | ~210 | π → π |

| B-band | ~260 | π → π |

This table is based on the typical UV-Vis absorption of alkylbenzenes. shimadzu.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of Benzene, (4-methyl-4-pentenyl)- is primarily dictated by the benzene chromophore. Benzene itself exhibits characteristic π → π* transitions, typically showing two intense absorption bands around 180 nm and 200 nm, and a weaker, vibrationally structured band near 260 nm. up.ac.za The presence of an alkyl substituent, in this case, the (4-methyl-4-pentenyl)- group, is known to cause a bathochromic (red) shift in these absorption bands. ethz.chnist.gov This shift is attributed to hyperconjugation and inductive effects of the alkyl group, which slightly alter the energy levels of the benzene π-system.

For mono-substituted alkylbenzenes, the weaker secondary absorption band (B-band), typically observed around 255 nm for benzene, is of particular interest as it falls within the range of standard UV-Vis spectrophotometers. worktribe.com The substitution is expected to cause a modest shift to a longer wavelength. The fine structure of this band, characteristic of the benzene ring's vibrational modes, may also be altered or broadened upon substitution. up.ac.zanist.gov

Table 1: Expected UV-Vis Absorption Data for Benzene, (4-methyl-4-pentenyl)- in a Non-polar Solvent

| Transition | Expected λmax (nm) | Nature of Transition | Expected Molar Absorptivity (ε) |

| Primary Band (E2-band) | ~ 205 - 215 | π → π | High |

| Secondary Band (B-band) | ~ 260 - 270 | π → π (forbidden) | Low to Medium |

Note: The exact λmax and ε values are predictive and based on the known effects of alkyl substitution on the benzene chromophore. The primary band is often difficult to observe with standard laboratory instruments.

Fluorescence and Luminescence Spectroscopy in Metal Complexes

While Benzene, (4-methyl-4-pentenyl)- itself is not expected to be strongly fluorescent, it can act as a ligand in the formation of metal complexes. The coordination of the benzene ring's π-system or the alkenyl group to a suitable metal center can induce or modify luminescence properties. rsc.orgresearchgate.net Transition metal complexes, particularly those of platinum(II), are well-known for their luminescence, which can be tuned by the nature of the ligands. worktribe.comnih.govresearchgate.net

Table 2: Potential Luminescence Properties of a Hypothetical Platinum(II) Complex with Benzene, (4-methyl-4-pentenyl)- as a Ligand

| Complex Type | Potential Excitation Wavelength (nm) | Potential Emission Wavelength (nm) | Potential Nature of Emission |

| [Pt(alkenylbenzene)(ancillary ligands)] | 350 - 450 | 450 - 600 | Phosphorescence (from 3MLCT or 3LC states) |

Note: These are hypothetical values based on the known photophysical properties of platinum(II) complexes with aromatic and alkenyl ligands. The actual properties would depend on the specific coordination geometry and ancillary ligands.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for the unambiguous determination of the molecular formula of Benzene, (4-methyl-4-pentenyl)- and for elucidating its fragmentation pathways under ionization. The exact mass of the molecular ion ([M]+•) provides a highly accurate molecular formula, in this case, C12H16.

Electron ionization (EI) mass spectrometry of alkylbenzenes typically leads to characteristic fragmentation patterns. core.ac.uk For Benzene, (4-methyl-4-pentenyl)-, the molecular ion peak is expected at an m/z corresponding to its molecular weight (160.1252 g/mol ). A prominent fragmentation pathway for alkylbenzenes involves the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion or a related C7H7+ species at m/z 91. docbrown.infothieme-connect.dedocbrown.info Another characteristic fragment is the phenyl cation ([C6H5]+) at m/z 77, resulting from the loss of the entire alkyl side chain. docbrown.info

Further fragmentation of the (4-methyl-4-pentenyl)- side chain can also occur. For instance, cleavage at the allylic position could lead to the formation of a resonance-stabilized carbocation. The presence of the double bond in the side chain allows for McLafferty-type rearrangements if the stereochemistry is favorable. Tandem mass spectrometry (MS/MS) experiments on the molecular ion or key fragment ions can provide further structural details and help to differentiate it from other C12H16 isomers. ethz.ch

Table 3: Predicted Key Fragment Ions for Benzene, (4-methyl-4-pentenyl)- in EI-MS

| m/z | Proposed Fragment Ion | Formation Pathway |

| 160 | [C12H16]+• | Molecular Ion |

| 145 | [C11H13]+ | Loss of a methyl radical (•CH3) |

| 91 | [C7H7]+ | Benzylic cleavage with rearrangement (Tropylium ion) |

| 77 | [C6H5]+ | Loss of the (4-methyl-4-pentenyl) radical |

| 69 | [C5H9]+ | Cleavage of the bond between the phenyl group and the side chain |

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer conditions.

X-ray Crystallography of Derivatives and Related Compounds

While obtaining a single crystal of the liquid Benzene, (4-methyl-4-pentenyl)- for X-ray diffraction is challenging, the technique can be applied to its solid derivatives or its metal complexes. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a metal complex containing Benzene, (4-methyl-4-pentenyl)- as a ligand would reveal the coordination mode of the ligand to the metal center. acs.org It would show whether the coordination occurs through the π-system of the benzene ring (η6-coordination), the double bond of the pentenyl chain (η2-coordination), or a combination of both. Such structural information is crucial for understanding the electronic and photophysical properties observed in fluorescence and luminescence spectroscopy. nih.govresearchgate.net

In the absence of a crystal structure for a derivative of the specific compound of interest, analysis of related structures, such as organometallic complexes with other substituted styrene or alkenylbenzene ligands, can provide valuable insights into the expected coordination behavior and solid-state packing. acs.orgwikipedia.org For example, studies on platinum complexes with various aromatic ligands have shown how intermolecular π-π stacking and Pt-Pt interactions in the solid state can significantly influence their luminescence properties. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetics of Benzene (B151609), (4-methyl-4-pentenyl)-.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a hierarchical approach to approximating the solutions to the Schrödinger equation for a given molecule. nih.gov The choice of method often represents a trade-off between computational cost and accuracy. For a molecule of the size of Benzene, (4-methyl-4-pentenyl)-, these calculations can yield crucial information about its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

A summary of how different levels of theory can be applied is presented below:

| Computational Method | Information Obtained | Relevance to Benzene, (4-methyl-4-pentenyl)- |

| Hartree-Fock (HF) | Molecular orbitals, initial geometry | Provides a baseline understanding of the electronic structure. |

| Møller-Plesset (MP2) | Electron correlation effects | Improves upon HF by including electron correlation, leading to more accurate energetics. |

| Coupled Cluster (CC) | High-accuracy energies | Considered the "gold standard" for calculating accurate energies and properties, though computationally expensive. |

Density Functional Theory (DFT) for Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netscispace.com This method is particularly well-suited for studying molecules like Benzene, (4-methyl-4-pentenyl)-.

DFT calculations can be used to predict a variety of reactivity descriptors. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool, which illustrates the charge distribution on the molecule's surface. researchgate.netscispace.com Regions of negative potential (red) are indicative of electrophilic attack sites, while regions of positive potential (blue) suggest sites for nucleophilic attack. For Benzene, (4-methyl-4-pentenyl)-, the π-system of the benzene ring and the double bond of the pentenyl chain are expected to be electron-rich regions, making them susceptible to electrophilic attack.

Furthermore, DFT is widely used to predict spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. rsc.org This is invaluable for interpreting experimental spectra and for the structural elucidation of the compound. Similarly, electronic excitation energies can be calculated using time-dependent DFT (TD-DFT), which allows for the prediction of the UV-Vis spectrum. rsc.org

While specific DFT studies on Benzene, (4-methyl-4-pentenyl)- are scarce, research on related compounds like pentamethylbenzene (B147382) demonstrates the utility of DFT in analyzing structural and electronic properties, including HOMO-LUMO energies and MEP maps. researchgate.net

An illustrative table of predictable spectroscopic data from DFT is shown below:

| Spectroscopic Property | DFT-Predicted Data | Significance |

| Vibrational Frequencies | IR and Raman active modes | Aids in the identification of functional groups and overall structure. |

| Electronic Transitions | UV-Vis absorption maxima (λmax) | Provides insight into the electronic structure and conjugation within the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time.

For a flexible molecule like Benzene, (4-methyl-4-pentenyl)-, MD simulations are particularly useful for conformational analysis. The pentenyl chain can adopt numerous conformations, and MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity.

MD simulations also allow for the study of intermolecular interactions. By simulating the molecule in a solvent or in the presence of other molecules, one can investigate how it interacts with its environment. This is important for understanding its solubility, aggregation behavior, and how it might interact with other chemical species in a reaction mixture. While specific MD studies on Benzene, (4-methyl-4-pentenyl)- are not prevalent, simulations of similar aromatic molecules like benzene and toluene (B28343) have provided valuable insights into their liquid-state structure and dynamics. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. For Benzene, (4-methyl-4-pentenyl)-, several reaction pathways can be envisioned, and computational methods can be used to explore their feasibility.

One likely reaction is the electrophilic addition to the double bond of the pentenyl chain. Computational studies can model the approach of an electrophile, the formation of intermediates (such as carbocations), and the subsequent nucleophilic attack. By calculating the energies of transition states and intermediates, the most favorable reaction pathway can be determined. Studies on the electrophilic addition to alkenes provide a general framework for how such a reaction would proceed. researchgate.net

Another potential reaction is the intramolecular cyclization, where the pentenyl chain reacts with the benzene ring. This could lead to the formation of a new ring system. Computational methods can be used to investigate the energetics of different cyclization pathways, helping to predict whether such a reaction is likely to occur and what products would be formed. Research on the intramolecular cyclization of other alkenyl compounds demonstrates the utility of these methods. researchgate.netchemeo.com

Prediction of Thermodynamic and Kinetic Parameters

Computational methods can provide valuable data on the thermodynamic and kinetic parameters of a chemical compound and its reactions.

Thermodynamic parameters such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of vaporization (ΔvapH°) can be calculated using various computational methods. These values are crucial for understanding the stability and phase behavior of Benzene, (4-methyl-4-pentenyl)-.

The Joback method, a group contribution method, can be used to estimate several of these properties. While not as accurate as high-level quantum chemical calculations, it provides useful estimates.

Table of Predicted Thermodynamic Properties for Benzene, (4-methyl-4-pentenyl)- Data sourced from Cheméo, calculated using the Joback method.

| Property | Value | Unit |

| Enthalpy of formation (gas) | 61.16 | kJ/mol |

| Gibbs free energy of formation | 241.86 | kJ/mol |

| Enthalpy of vaporization | 43.99 | kJ/mol |

| Normal boiling point | 497.20 | K |

| Critical temperature | 704.60 | K |

| Critical pressure | 2520.12 | kPa |

Kinetic parameters, such as activation energies and rate constants, can be calculated for specific reactions using transition state theory in conjunction with quantum chemical calculations. By locating the transition state structure for a given reaction and calculating its energy, the activation energy can be determined, which is a key factor in predicting the reaction rate.

Environmental Chemical Fate and Degradation Mechanisms

Thermal Degradation Pathways and Byproduct Formation

At elevated temperatures, the weaker bonds in the molecule are prone to cleavage. For Benzene (B151609), (4-methyl-4-pentenyl)-, the allylic C-C bond between the benzene ring and the pentenyl side chain, as well as the C-H bonds on the side chain, are likely points of initial fragmentation. The thermal decomposition of chlorobenzene (B131634) in a hydrogen atmosphere has been shown to yield benzene and HCl as major products, suggesting that cleavage of the substituent from the aromatic ring is a primary degradation pathway. njit.edu In an inert atmosphere, the formation of more complex products, including polycyclic aromatic hydrocarbons and polyphenyls, was observed, indicating that radical recombination reactions become more significant. njit.edu

The presence of the double bond in the pentenyl side chain introduces additional reaction possibilities. Thermal stress can lead to isomerization, cyclization, and polymerization reactions. For instance, the thermal decomposition of some perbenzoyl aryl carbonates in benzene demonstrates the complexity of reactions involving aromatic compounds at high temperatures. rsc.org The pyrolysis of light PAHs like naphthalene (B1677914) and anthracene (B1667546) results in the formation of smaller gaseous products such as hydrogen, methane, ethylene, and propane. rsc.org It is plausible that the thermal degradation of Benzene, (4-methyl-4-pentenyl)- would also produce a mixture of smaller volatile hydrocarbons and more complex, higher molecular weight compounds.

Table 1: Potential Byproducts of Thermal Degradation of Benzene, (4-methyl-4-pentenyl)- (Inferred from Structurally Similar Compounds)

| Potential Byproduct | Formation Pathway (Inferred) | Reference |

| Benzene | Cleavage of the pentenyl side chain from the aromatic ring. | njit.edu |

| Toluene (B28343) | Fragmentation and rearrangement of the side chain. | |

| Styrene (B11656) | Cleavage and rearrangement of the pentenyl group. | |

| Methane, Ethylene, Propane | Fragmentation of the pentenyl side chain. | rsc.org |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Radical recombination reactions at high temperatures, especially in the absence of hydrogen. | njit.edu |

Photochemical Degradation under Environmental Conditions

Photochemical degradation involves the transformation of a chemical species through the absorption of light. The benzene ring itself does not significantly absorb sunlight at wavelengths that reach the Earth's surface (greater than 290 nm). epa.gov Therefore, direct photolysis of Benzene, (4-methyl-4-pentenyl)- in the atmosphere is expected to be a minor degradation pathway. epa.gov However, indirect photochemical processes can play a more significant role.

In aquatic environments, the presence of photosensitizers, such as dissolved organic matter (humic and fulvic acids), can facilitate the degradation of aromatic compounds. nih.gov These sensitizers can absorb sunlight and transfer the energy to the target molecule or generate reactive oxygen species, such as singlet oxygen and hydroxyl radicals, which can then react with Benzene, (4-methyl-4-pentenyl)-. Studies on the photoreactions of other organic molecules in water have shown that reaction rates can be significantly accelerated at the water-substrate interface. nih.gov The photochemical degradation of benzene in water has been observed, with a reported half-life of 17 days, suggesting that this can be a relevant removal process, particularly under conditions where microbial degradation is slow. epa.gov

The double bond in the pentenyl side chain is a likely site for photochemical reactions. Alkenes can undergo various photochemical transformations, including cis-trans isomerization, cycloaddition reactions, and oxidation. The Paternò-Büchi reaction, a photocycloaddition between a carbonyl compound and an alkene to form an oxetane, could potentially occur if suitable carbonyl-containing photosensitizers are present in the environment. nih.gov

Atmospheric Oxidation Processes

The primary atmospheric removal process for Benzene, (4-methyl-4-pentenyl)- is expected to be oxidation by photochemically generated hydroxyl (•OH) radicals. nih.govcopernicus.org The reaction of •OH with aromatic hydrocarbons can proceed via two main pathways: addition to the aromatic ring or abstraction of a hydrogen atom from the alkyl side chain.

For benzene, •OH addition to the ring is the dominant pathway, leading to the formation of a cyclohexadienyl radical. copernicus.org This radical then reacts with molecular oxygen (O2) to form a peroxy radical, which can undergo a series of reactions to form products such as phenol (B47542) and ring-opened dicarbonyls. copernicus.org The presence of an alkyl side chain, as in Benzene, (4-methyl-4-pentenyl)-, can influence the reaction pathways. The addition of an alkyl group to a benzene ring has been shown to facilitate the formation of highly oxygenated molecules (HOMs). copernicus.org

The double bond in the pentenyl side chain is also highly reactive towards •OH radicals and ozone (O3). The reaction of •OH with the double bond will lead to the formation of various oxygenated products. The atmospheric oxidation of hydrocarbons is a complex process that generates a variety of products, including aldehydes and hydroperoxides. nih.gov The atmospheric lifetime of a hydrocarbon is determined by its reactivity towards •OH and the average concentration of •OH in the atmosphere. nih.gov For benzene, the atmospheric half-life with respect to reaction with •OH radicals is estimated to be around 13.4 days. epa.gov Given the presence of the reactive pentenyl side chain, the atmospheric lifetime of Benzene, (4-methyl-4-pentenyl)- is expected to be significantly shorter than that of benzene.

Table 2: Inferred Atmospheric Oxidation Products of Benzene, (4-methyl-4-pentenyl)-

| Oxidant | Reaction Site | Potential Products (Inferred) | Reference |

| •OH | Aromatic Ring | Phenolic compounds, Ring-opened dicarbonyls, Highly Oxygenated Molecules (HOMs) | copernicus.org |

| •OH | Pentenyl Side Chain (Double Bond) | Aldehydes, Ketones, Alcohols, Epoxides | nih.gov |

| •OH | Pentenyl Side Chain (Alkyl portion) | Carbonyls, Hydroperoxides | nih.gov |

| O3 | Pentenyl Side Chain (Double Bond) | Ozonides, which can decompose to form aldehydes and ketones (e.g., formaldehyde, acetaldehyde) |

Biodegradation Pathways in Natural Systems (Chemical Aspects)

The biodegradation of Benzene, (4-methyl-4-pentenyl)- is likely to be a significant environmental fate process, particularly in soil and aquatic environments with adapted microbial populations. nih.gov Microorganisms have evolved diverse metabolic pathways to utilize aromatic hydrocarbons as a source of carbon and energy. mdpi.com

The initial step in the aerobic biodegradation of aromatic compounds typically involves the action of oxygenase enzymes. mdpi.com For Benzene, (4-methyl-4-pentenyl)-, two primary lines of attack are probable: oxidation of the aromatic ring and oxidation of the pentenyl side chain.

Ring Oxidation: Dioxygenase enzymes can catalyze the addition of two hydroxyl groups to the benzene ring, forming a cis-dihydrodiol. mdpi.com This intermediate is then dehydrogenated to form a catechol-like compound. The aromatic ring of the catechol is subsequently cleaved by other dioxygenases, either through ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle. mdpi.com The degradation of naphthalene, a simple polycyclic aromatic hydrocarbon, often proceeds through the formation of salicylate (B1505791) as a key intermediate. mdpi.com

Side-Chain Oxidation: The pentenyl side chain can also be a site for initial microbial attack. The terminal double bond can be oxidized, potentially leading to the formation of an epoxide, which is then hydrolyzed to a diol. Alternatively, the methyl group on the side chain could be oxidized. Microbial degradation of the side chains of sterols is a well-documented process. nih.gov The degradation of methylnaphthalene can proceed through hydroxylation of the methyl group. frontiersin.org For linear alkylbenzene sulfonates (LAS), biodegradation is a rapid process in natural waters, with half-lives reported to be as short as 0.23 days in the presence of sediment. nih.gov This indicates that long alkyl chains on a benzene ring are susceptible to microbial degradation. The degradation of the benzene ring of LAS has also been shown to be rapid, with a half-life of 0.73 days in one study. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for "Benzene, (4-methyl-4-pentenyl)-". This method offers exceptional separation efficiency and definitive identification based on mass spectra.

In a typical GC-MS analysis, the sample is injected into a heated port where "Benzene, (4-methyl-4-pentenyl)-" would be volatilized. The gaseous analytes are then carried by an inert gas, such as helium or nitrogen, through a capillary column. The choice of column is critical for separating the target analyte from other components in a mixture. For nonpolar aromatic compounds like alkylbenzenes, a nonpolar or semi-polar stationary phase is generally preferred.

Commonly used columns include those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms). The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase, which is influenced by factors like boiling point and polarity. The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for preliminary identification. To enhance the accuracy of identification, retention indices (RI) are often calculated relative to a series of n-alkane standards run under the same chromatographic conditions.

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. Here, they are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of "Benzene, (4-methyl-4-pentenyl)-" would be expected to show a molecular ion peak corresponding to its molecular weight (160.26 g/mol ) and a series of fragment ions characteristic of its structure. For instance, a prominent fragment would likely be observed at m/z 91, corresponding to the tropylium (B1234903) ion (C7H7+), which is a common feature in the mass spectra of alkylbenzenes.

The high sensitivity of modern mass spectrometers allows for trace detection, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, making GC-MS ideal for environmental analysis where concentrations of such compounds may be very low.

Table 1: Illustrative GC-MS Data for Alkylbenzene Isomers

| Compound | CAS Number | Molecular Formula | Retention Index (Non-polar column) | Key Mass Fragments (m/z) |

| p-Cymene | 99-87-6 | C10H14 | 1022 | 119, 134, 91 |

| (4-Methylpentyl)benzene | 4215-86-5 | C12H18 | 1210 | 91, 105, 162 |

| 4-Pentenylbenzene | 1075-74-7 | C11H14 | 1140 | 91, 117, 146 |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of organic compounds. While GC-MS is generally preferred for volatile compounds, HPLC can be a valuable alternative, particularly for less volatile analytes or when derivatization is not desirable.

For a nonpolar compound like "Benzene, (4-methyl-4-pentenyl)-", a reversed-phase HPLC (RP-HPLC) method would be the most appropriate choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds, like "Benzene, (4-methyl-4-pentenyl)-", will have a stronger affinity for the stationary phase and thus will be retained longer on the column, resulting in a later elution time. The composition of the mobile phase can be adjusted to optimize the separation. Increasing the proportion of the organic modifier will decrease the retention time of nonpolar compounds.

Detection in HPLC for "Benzene, (4-methyl-4-pentenyl)-" would most likely be achieved using a UV-Vis detector. The benzene (B151609) ring in the molecule contains a chromophore that absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) for substituted benzenes typically falls in the range of 200-280 nm. A diode array detector (DAD) or photodiode array (PDA) detector can be particularly useful as it can acquire the entire UV-Vis spectrum of the eluting peak, aiding in identification and purity assessment.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations of the pure compound and measuring the corresponding peak areas. The concentration of "Benzene, (4-methyl-4-pentenyl)-" in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 2: Illustrative HPLC Conditions for Aromatic Hydrocarbons

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides typical starting conditions for the HPLC analysis of nonpolar aromatic compounds. The specific conditions for "Benzene, (4-methyl-4-pentenyl)-" would require method development and optimization.

Sample Preparation Techniques for Complex Matrices

The analysis of "Benzene, (4-methyl-4-pentenyl)-" in complex matrices such as environmental samples (water, soil, air) or industrial process streams often requires a sample preparation step to isolate and concentrate the analyte and remove interfering substances.

For water samples, liquid-liquid extraction (LLE) using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be employed. However, this method can be time-consuming and uses significant amounts of organic solvents. A more modern and efficient alternative is solid-phase extraction (SPE) . For a nonpolar compound like "Benzene, (4-methyl-4-pentenyl)-", a reversed-phase SPE sorbent (e.g., C18 or polymeric) would be used. The water sample is passed through the SPE cartridge, and the analyte is adsorbed onto the sorbent. After washing to remove interfering compounds, the analyte is eluted with a small volume of a strong, non-polar solvent.

For air or other gaseous samples, as well as for volatile compounds in liquid or solid matrices, headspace analysis is a common technique. In static headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase above the sample (the headspace). A portion of this headspace gas is then injected into the GC-MS. Dynamic headspace analysis (purge-and-trap) offers higher sensitivity by continuously purging the sample with an inert gas and trapping the volatilized compounds on a sorbent trap before thermal desorption into the GC.

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for volatile and semi-volatile organic compounds. A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly immersed or in the headspace). The analytes partition into the fiber coating. The fiber is then retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed onto the column. The choice of fiber coating is crucial and depends on the polarity of the analyte. For "Benzene, (4-methyl-4-pentenyl)-", a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) would be appropriate.

Development of Novel Detection Systems

While chromatographic methods are the gold standard for the identification and quantification of specific organic compounds, there is ongoing research into the development of novel sensor systems for rapid, in-situ, and continuous monitoring of volatile organic compounds (VOCs), including aromatic hydrocarbons.

Chemiresistors are a class of chemical sensors that operate by measuring the change in electrical resistance of a sensing material upon exposure to an analyte. The sensing material can be a conducting polymer, a metal oxide semiconductor, or a nanomaterial like carbon nanotubes or graphene. For the detection of nonpolar aromatic compounds, sensing layers based on polymers with a high affinity for such molecules can be employed. The absorption of the analyte into the polymer matrix causes a change in its electrical properties, which can be correlated to the analyte's concentration.

Quartz Crystal Microbalance (QCM) sensors are another promising technology. These sensors utilize a piezoelectric quartz crystal that oscillates at a specific frequency. The crystal is coated with a material that selectively interacts with the target analyte. When the analyte adsorbs onto the coating, the mass of the crystal increases, causing a decrease in its resonant frequency. This frequency shift is highly sensitive to the mass of the adsorbed analyte and can be used for quantification. For "Benzene, (4-methyl-4-pentenyl)-", a hydrophobic polymer coating would be suitable to promote its adsorption.

Optical sensors based on fluorescence or colorimetric changes are also being developed. These sensors often employ a dye or a nanomaterial whose optical properties are altered upon interaction with the analyte. For aromatic hydrocarbons, sensing mechanisms can be based on quenching of fluorescence or changes in the absorbance spectrum of a specific indicator molecule.

While these novel detection systems offer advantages in terms of speed and portability, they often exhibit lower selectivity compared to chromatographic methods. Therefore, they are often used for screening purposes or in applications where the chemical environment is well-defined. Further research is needed to develop highly selective sensor materials for the specific detection of "Benzene, (4-methyl-4-pentenyl)-" in the presence of other similar compounds.

Industrial Chemical Research and Process Development Excluding Specific Product Use

Scalable Synthetic Routes for Industrial Production

Specific, scalable synthetic routes for the industrial production of Benzene (B151609), (4-methyl-4-pentenyl)- are not documented in the searched literature. General synthetic strategies for similar polysubstituted benzenes often involve multi-step processes. libretexts.orglookchem.com However, no detailed procedures tailored for the large-scale synthesis of this particular compound have been identified.

Role as a Monomer in Polymer Science and Materials Development

There is no available research or patent literature that describes the use of Benzene, (4-methyl-4-pentenyl)- as a monomer or comonomer in polymer science and materials development. The polymerization of alpha-olefins like 4-methyl-1-pentene (B8377) is well-established, utilizing catalysts such as Ziegler-Natta systems to produce polymers like poly(4-methyl-1-pentene) (PMP). wikipedia.orglibretexts.org However, the presence of the benzene ring and the specific substitution pattern in Benzene, (4-methyl-4-pentenyl)- would significantly alter its polymerization behavior compared to simple alpha-olefins. No studies on the polymerization of this specific monomer were found.

Development of Chemical Intermediates and Feedstocks

The role of Benzene, (4-methyl-4-pentenyl)- as a chemical intermediate or feedstock for the synthesis of other chemicals is not documented in the available literature. While the functional groups present—a benzene ring and a terminal alkene—suggest potential for various chemical transformations, no specific examples of its use to produce other industrial chemicals have been reported.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzene, (4-methyl-4-pentenyl)-, and what experimental parameters influence yield and purity?

- Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, alkylation of benzene derivatives with 4-methyl-4-pentenyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Reaction temperature (optimized between 0–25°C), stoichiometric ratios (e.g., 1:1.2 benzene derivative to alkylating agent), and solvent polarity (e.g., dichloromethane for controlled reactivity) are critical for minimizing byproducts like polyalkylated species. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation under reduced pressure is recommended .

Q. How can spectroscopic techniques resolve structural ambiguities in Benzene, (4-methyl-4-pentenyl)- derivatives?

- Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., vinyl protons at δ 5.0–5.5 ppm) and DEPT-135 for carbon hybridization.

- GC-MS : Confirm molecular ion peaks (e.g., m/z 188 for C₁₂H₁₆) and fragmentation patterns (e.g., loss of methyl or pentenyl groups).

- IR Spectroscopy : Detect C=C stretching (~1640 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). Cross-validation with computational models (e.g., DFT) is advised to resolve overlapping signals .

Advanced Research Questions

Q. What challenges arise in quantifying Benzene, (4-methyl-4-pentenyl)- in complex matrices, and how can they be mitigated?

- Methodological Answer: Matrix interference (e.g., co-eluting compounds in environmental samples) requires optimized extraction protocols:

- Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol/water gradients to isolate nonpolar derivatives.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification. For example, transitions m/z 188→91 (base peak for benzene derivatives) with a limit of detection (LOD) <0.1 ppb.

- Internal Standards : Isotope-labeled analogs (e.g., d₆-benzene derivatives) correct for recovery losses .

Q. How can computational models predict the electronic properties and reactivity of Benzene, (4-methyl-4-pentenyl)-?

- Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (indicative of electrophilic substitution sites).

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in toluene or acetonitrile) to predict aggregation behavior.

- Docking Studies : Evaluate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. What strategies resolve contradictions in toxicity data for Benzene, (4-methyl-4-pentenyl)- derivatives?

- Methodological Answer:

- Metabolite Profiling : Use in vitro assays (e.g., liver microsomes) to identify toxic metabolites (e.g., epoxides via CYP2E1 oxidation).

- Cross-Species Studies : Compare rodent and human cell lines (e.g., HepG2) to assess metabolic activation differences.

- Dose-Response Modeling : Apply Hill equations to distinguish threshold effects from linear no-threshold (LNT) trends .

Q. How do substituent effects influence the regioselectivity of Benzene, (4-methyl-4-pentenyl)- in electrophilic substitution reactions?

- Methodological Answer:

- Steric vs. Electronic Effects : Electron-donating groups (e.g., methyl) enhance para/ortho substitution, while bulky substituents (e.g., 4-pentenyl) favor meta positions.

- Kinetic vs. Thermodynamic Control : Low-temperature reactions (<0°C) favor kinetic products (para), while higher temperatures (25–50°C) shift to thermodynamic (meta) products.

- Isotope Labeling : Use deuterated substrates to track hydrogen migration during reaction mechanisms .

Q. What advanced techniques validate the environmental persistence of Benzene, (4-methyl-4-pentenyl)- derivatives?

- Methodological Answer:

- Photodegradation Studies : Expose samples to UV light (λ = 254 nm) in photoreactors and monitor degradation via HPLC-UV.

- Biodegradation Assays : Use OECD 301B protocols with activated sludge to measure half-lives under aerobic conditions.

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to persistence metrics .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Boiling Point | GC-MS | 196–205°C | |

| LogP (Octanol-Water) | Shake-Flask | 3.8 ± 0.2 | |

| Acute Toxicity (LD50, Rat) | OECD 423 | 1200 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.